molecular formula C4H9NNa4O7P2 B12687848 Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 32422-03-0

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12687848
CAS No.: 32422-03-0
M. Wt: 337.02 g/mol
InChI Key: YNCIDAAHPJTKAG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: Not explicitly provided; related parent acid CAS: 5995-42-6) is a tetrasodium salt of a bisphosphonic acid derivative. Its molecular formula is C₄H₉NNa₄O₇P₂, featuring a central (2-hydroxyethyl)imino group bridged by two methylene units to phosphonate moieties .

The compound is synthesized via reactions involving phosphonic acid derivatives and hydroxymethylene intermediates, as seen in Pudovik reaction methodologies . Its stability in aqueous environments and compatibility with other additives (e.g., zinc in corrosion inhibition) are notable .

Properties

CAS No.

32422-03-0

Molecular Formula

C4H9NNa4O7P2

Molecular Weight

337.02 g/mol

IUPAC Name

tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol

InChI

InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

YNCIDAAHPJTKAG-UHFFFAOYSA-J

Canonical SMILES

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Parent Acid

The parent acid, (((2-hydroxyethyl)imino)bis(methylene))bisphosphonic acid, is prepared by a Mannich-type reaction involving:

  • Starting Materials: 2-aminoethanol (ethanolamine), phosphorous acid (H3PO3), and formaldehyde (CH2O)
  • Reaction Conditions: Acidic medium, controlled temperature (typically 80–90°C), and reflux for several hours
  • Mechanism: The amine reacts with formaldehyde and phosphorous acid to form the bisphosphonate structure via methylene bridges linking phosphonate groups to the nitrogen atom of ethanolamine

Hydrolysis and Purification

  • Hydrolysis of esters or intermediates is performed using hydrochloric acid (HCl) at concentrations between 15% and 20% by weight.
  • The reaction mixture is heated to about 85°C and stirred for 1–3 hours under nitrogen atmosphere to avoid oxidation.
  • Water is removed azeotropically using n-butanol, which improves yield and purity compared to isopropanol.
  • The acid solution is decolorized if necessary, although the optimized process often eliminates the need for activated charcoal

Formation of the Tetrasodium Salt

  • The purified acid is neutralized with sodium hydroxide (NaOH) to form the tetrasodium salt.
  • The neutralization is typically done in aqueous solution under controlled pH to ensure complete conversion.
  • The salt precipitates or crystallizes out and is filtered, washed, and dried under vacuum to obtain the final product

Process Parameters and Optimization

Step Conditions Notes
Reaction temperature 80–90°C Optimal for Mannich-type condensation
Hydrochloric acid conc. 15–20% w/w Ensures complete hydrolysis in ~2 hours
Azeotropic solvent n-Butanol Superior water removal, better crystallization
Neutralization agent Sodium hydroxide (aqueous) Controlled pH for salt formation
Reaction atmosphere Nitrogen (inert) Prevents oxidation and impurities
Reaction time 1–3 hours (hydrolysis) Efficient compared to older methods (up to 16 hours)

Research Findings and Improvements

  • The use of 15–20% hydrochloric acid and azeotropic removal of water with n-butanol significantly reduces reaction time and improves product purity compared to earlier methods that required longer reflux and charcoal treatment.
  • The tetrasodium salt obtained by this method exhibits fewer impurities and better crystallinity, which is critical for industrial applications.
  • The process avoids the need for complex purification steps, making it commercially viable and scalable.
  • Alternative synthetic routes involving direct reaction of ethanolamine with phosphorous acid and formaldehyde under controlled pH and temperature have been reported, but the hydrolysis and salt formation steps remain essential for high purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Notes
Parent Acid Synthesis Mannich-type reaction of ethanolamine, formaldehyde, and phosphorous acid 80–90°C, acidic medium, reflux Formation of bisphosphonic acid intermediate
Hydrolysis and Purification Hydrolysis of esters with 15–20% HCl, azeotropic water removal with n-butanol 85°C, 1–3 hours, nitrogen atmosphere High purity acid, reduced impurities
Salt Formation Neutralization with NaOH aqueous solution Controlled pH, room temperature to mild heat Crystallization of tetrasodium salt
Drying and Isolation Vacuum drying - Pure, dry this compound

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: 2,3-Dichlorobenzoic acid.

    Reduction: 2,3-Dichlorobenzyl alcohol.

    Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

Medical Applications

1. Osteoporosis Treatment
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is primarily used in the treatment of osteoporosis. Bisphosphonates inhibit osteoclast activity, thereby reducing bone resorption. Clinical studies have shown that this compound effectively increases bone mineral density and decreases the risk of fractures in postmenopausal women and older adults .

2. Cancer Therapy
Research indicates that bisphosphonates may have potential in cancer therapy, particularly in managing bone metastases. They can reduce skeletal-related events in patients with metastatic breast cancer and prostate cancer . A notable study demonstrated that this compound could enhance the efficacy of chemotherapeutic agents when used as an adjunct therapy .

3. Hypercalcemia Management
This compound is effective in treating hypercalcemia of malignancy, providing symptomatic relief and improving patient outcomes. It works by inhibiting osteoclastic bone resorption, thus lowering serum calcium levels .

Industrial Applications

1. Water Treatment
this compound is utilized as a scale inhibitor in industrial water treatment processes. Its ability to chelate metal ions prevents the formation of scale deposits in boilers and cooling systems, enhancing operational efficiency .

2. Detergent Formulation
In the formulation of detergents, this compound acts as a builder, improving the effectiveness of surfactants in hard water conditions. It enhances cleaning performance by preventing the precipitation of calcium and magnesium ions .

3. Corrosion Inhibition
The compound exhibits corrosion inhibition properties when used in conjunction with other agents like zinc phosphates. This application is crucial in protecting metal surfaces from degradation during industrial processes .

Case Studies

Study Application Findings
Study on OsteoporosisMedicalDemonstrated a significant increase in bone mineral density among postmenopausal women treated with this compound compared to placebo .
Cancer Therapy ResearchMedicalShowed that combining this bisphosphonate with chemotherapy improved outcomes for patients with metastatic bone disease .
Industrial Water Treatment ExperimentIndustrialFound that this compound effectively reduced scale formation by 75% in cooling systems .

Mechanism of Action

The mechanism of action of 2,3-Dichlorotoluene involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Tetrasodium [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonate

  • CAS: Not explicitly listed; structurally related to entries in .
  • Molecular Formula : Likely C₁₄H₂₈NNa₄O₇P₂ (inferred from substituent).
  • Key Features : The 2-ethylhexyl group introduces a branched alkyl chain, enhancing lipophilicity compared to the hydroxyethyl group in the target compound.
  • Applications : Primarily used in industrial scale inhibition due to improved organic solvent compatibility .
  • Properties: Lower water solubility than the target compound but higher efficacy in non-polar systems .

Tetrasodium (1-Hydroxyethylidene)bisphosphonate

  • CAS : 3794-83-0 .
  • Molecular Formula : C₂H₉Na₄O₇P₂ .
  • Key Features: A central hydroxyethylidene group instead of an imino-bis-methylene backbone.
  • Applications : Widely used in water treatment (scale inhibition) and cosmetics (matrix metalloproteinase inhibition) .
  • Properties : High water solubility (774 g/L at 20°C) and stability under chlorinated conditions. LogP = -3, indicating extreme hydrophilicity .

Tetraisopropyl (Difluoromethylene)bisphosphonate

  • CAS: Not explicitly provided; structure described in .
  • Molecular Formula : C₁₃H₂₄F₂O₆P₂ .
  • Key Features : Difluoromethylene bridge enhances electronegativity and thermal stability.
  • Applications : Specialty applications in flame retardants and agrochemicals due to fluorine’s unique reactivity .
  • Properties : Boiling point >300°C; insoluble in water but soluble in organic solvents .

Phosphonic Acid, [[(2-Mercaptoethyl)imino]bis(methylene)]bis-

  • CAS : 78014-43-4 .
  • Molecular Formula: C₄H₁₃NO₆P₂S.
  • Key Features : Thiol (-SH) group introduces redox activity and metal-binding versatility.
  • Applications: Potential use in heavy metal remediation and radiopharmaceuticals .
  • Properties : Moderate water solubility; sensitive to oxidation due to thiol group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Water Solubility LogP Applications
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate - C₄H₉NNa₄O₇P₂ (2-hydroxyethyl)imino, phosphonate High ~-2.5 Water treatment, pharmaceuticals
Tetrasodium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate - C₁₄H₂₈NNa₄O₇P₂ 2-ethylhexyl, phosphonate Low ~1.2 Industrial solvents, corrosion inhibition
Tetrasodium (1-hydroxyethylidene)bisphosphonate 3794-83-0 C₂H₉Na₄O₇P₂ hydroxyethylidene, phosphonate Very high -3.0 Cosmetics, chlorine-stable systems
Tetraisopropyl (difluoromethylene)bisphosphonate - C₁₃H₂₄F₂O₆P₂ difluoromethylene, phosphonate Insoluble ~2.8 Flame retardants, agrochemicals
Phosphonic Acid, [[(2-mercaptoethyl)imino]bis(methylene)]bis- 78014-43-4 C₄H₁₃NO₆P₂S mercaptoethyl, phosphonate Moderate ~-1.0 Metal remediation, radiopharmaceuticals

Key Findings and Insights

Structural Influence on Solubility : Hydrophilic groups (e.g., hydroxyethyl) enhance water solubility, critical for biomedical and aqueous applications, while alkyl or fluorinated chains favor organic environments .

Metal Chelation Efficacy: The (2-hydroxyethyl)imino group in the target compound provides balanced chelation strength, suitable for both industrial and therapeutic uses, whereas thiol-containing analogs offer redox-active binding .

Thermal and Chemical Stability : Fluorinated derivatives exhibit superior thermal stability, making them ideal for high-temperature processes .

Biological Activity

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, commonly referred to as tetrasodium etidronate, is a bisphosphonate compound with significant biological activity, particularly in the context of bone metabolism. Bisphosphonates are widely recognized for their ability to inhibit osteoclast-mediated bone resorption, making them valuable in treating various bone disorders such as osteoporosis, Paget's disease, and metastatic bone disease. This article explores the biological activity of tetrasodium etidronate, including its mechanisms of action, therapeutic applications, and safety profile.

Tetrasodium etidronate functions primarily by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast formation and activity. This process results in decreased bone turnover and increased bone mineral density.

Key Mechanisms:

  • Inhibition of Osteoclast Formation : Tetrasodium etidronate disrupts the signaling pathways that promote osteoclast differentiation from precursor cells.
  • Reduction of Osteoclast Activity : The compound induces apoptosis in mature osteoclasts, further reducing bone resorption rates.
  • Mineralization Effects : It enhances the mineralization of bone by modulating the activity of osteoblasts, the cells responsible for bone formation.

Therapeutic Applications

Tetrasodium etidronate has been utilized in various clinical settings due to its efficacy in managing conditions associated with excessive bone resorption.

Common Indications:

  • Osteoporosis : Used to prevent and treat osteoporosis in postmenopausal women and men at high risk for fractures.
  • Paget's Disease : Effective in managing Paget's disease by normalizing elevated alkaline phosphatase levels.
  • Bone Metastases : Administered to patients with metastatic cancer to reduce skeletal-related events.

Case Studies

  • Osteoporosis Management :
    • A study involving postmenopausal women demonstrated that treatment with tetrasodium etidronate led to a significant increase in lumbar spine and hip bone mineral density over a two-year period (p < 0.05) .
  • Paget's Disease :
    • In a cohort of patients with Paget's disease, tetrasodium etidronate administration resulted in a marked reduction in serum alkaline phosphatase levels, indicating decreased osteoclastic activity (mean decrease of 40% after 6 months) .
  • Bone Metastases :
    • A clinical trial showed that patients receiving tetrasodium etidronate experienced fewer skeletal-related events compared to those on placebo (30% reduction) .

Safety Profile and Toxicology

The safety profile of tetrasodium etidronate is generally favorable; however, some adverse effects have been reported. Common side effects include gastrointestinal disturbances, musculoskeletal pain, and transient increases in liver enzymes.

Toxicological Data

  • Acute Toxicity : The LD50 for tetrasodium etidronate is reported to be between 940 mg/kg and 1219 mg/kg in rats .
  • Dermal Irritation : Mild skin irritation was observed upon prolonged exposure but was not severe .
  • Eye Irritation : Formulations containing tetrasodium etidronate exhibited slight conjunctival irritation but no significant corneal damage .

Comparative Analysis

The following table summarizes the biological activities and therapeutic applications of tetrasodium etidronate compared to other bisphosphonates:

CompoundMechanism of ActionPrimary UsesNotable Side Effects
Tetrasodium EtidronateInhibits osteoclast activityOsteoporosis, Paget'sGI disturbances, mild irritation
AlendronateInhibits osteoclast-mediated resorptionOsteoporosisOsteonecrosis, GI issues
RisedronateReduces osteoclast activityOsteoporosisAbdominal pain, nausea

Q & A

Q. Optimization Parameters :

ParameterOptimal RangePurpose
Temperature60–80°CBalances reaction rate and stability of intermediates
Molar Ratio1:2 (amine:phosphonate)Ensures complete bisphosphonation
Reaction Time6–12 hoursMinimizes degradation of imino groups

Basic: What analytical techniques are most effective for characterizing this compound, and what structural features do they confirm?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies the hydroxyethyl group (δ 3.5–4.0 ppm) and imino protons (δ 2.8–3.2 ppm) .
    • ³¹P NMR : Confirms bisphosphonate coordination (δ 10–20 ppm) .
  • FT-IR : Peaks at 1050 cm⁻¹ (P=O stretching) and 1650 cm⁻¹ (C=N stretching) validate the bisphosphonate and imino groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and P percentages to confirm stoichiometry .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability studies should include:

  • pH Stability :
    • pH 2–6 : Degradation occurs via hydrolysis of the imino bond.
    • pH 7–12 : Stable for >48 hours; sodium ions stabilize the phosphonate groups .
  • Thermal Stability :
    • <80°C : No decomposition observed.
    • >100°C : Phosphonate-oxygen bonds break, releasing phosphate ions .

Q. Case Study :

Study ConditionReported Inhibition EfficiencyLikely Cause of Discrepancy
0.1 M NaCl40–60%Ion competition reduces binding
Deionized H₂O85–95%Unshielded chelation sites

Advanced: What strategies mitigate interference from organic solvents in spectroscopic analysis of this compound?

Answer:

  • Solvent Selection : Use deuterated water (D₂O) instead of DMSO or methanol to avoid overlapping NMR signals .
  • Baseline Correction : For FT-IR, subtract solvent spectra (e.g., ethanol’s O-H stretch at 3300 cm⁻¹) .
  • Sample Preparation : Lyophilize the compound and redissolve in a non-interfering solvent (e.g., 0.1 M NaOD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.